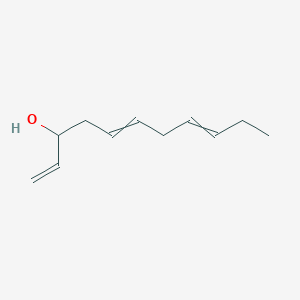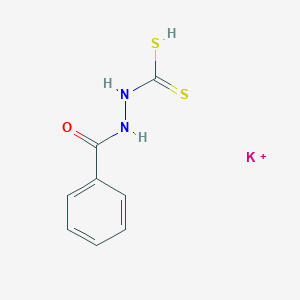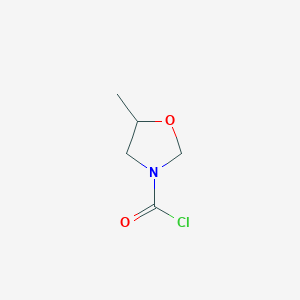
5-Methyl-1,3-oxazolidine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,3-oxazolidine-3-carbonyl chloride: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The reaction of aziridines with aldehydes in the presence of an iron porphyrin Lewis acid catalyst provides oxazolidines with high regio- and diastereoselectivity.
Oxidative Functionalization: Tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide in water enable the construction of functionalized oxazolidines via oxidative C(sp3)-H functionalization.
Industrial Production Methods: Industrial production methods for 5-Methyl-1,3-oxazolidine-3-carbonyl chloride typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidative functionalization to form various derivatives.
Reduction: The reduction of oxazolidines can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride group, leading to the formation of amides or esters.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide in the presence of tetrabutylammonium iodide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Functionalized oxazolidines.
Reduction: Amino alcohols.
Substitution: Amides or esters.
科学的研究の応用
Chemistry: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, oxazolidine derivatives are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine: Oxazolidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents, particularly in the development of antibiotics and antiviral drugs .
Industry: In the industrial sector, oxazolidine compounds are used in the production of polymers, resins, and coatings due to their ability to enhance material properties .
作用機序
The mechanism of action of 5-Methyl-1,3-oxazolidine-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Oxazolidines: Compounds with a similar five-membered ring structure containing nitrogen and oxygen.
Oxazolines: Five-membered heterocycles with one nitrogen and one oxygen atom, but differing in the position of the double bond.
Thiazolidines: Similar to oxazolidines but contain sulfur instead of oxygen.
Uniqueness: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions .
特性
CAS番号 |
39885-53-5 |
|---|---|
分子式 |
C5H8ClNO2 |
分子量 |
149.57 g/mol |
IUPAC名 |
5-methyl-1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c1-4-2-7(3-9-4)5(6)8/h4H,2-3H2,1H3 |
InChIキー |
FOJYUUZLEVIJOY-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CO1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


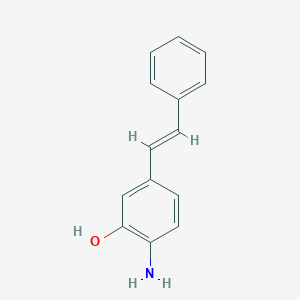
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
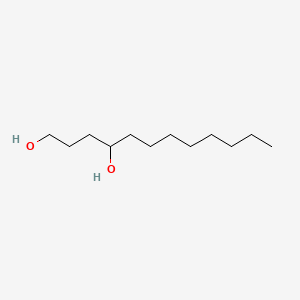
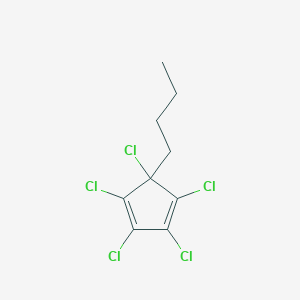
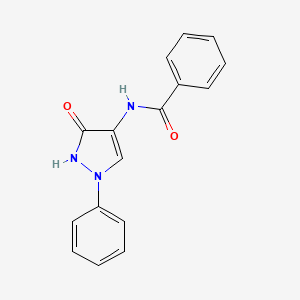
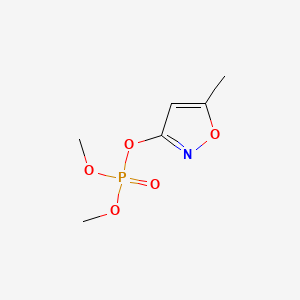
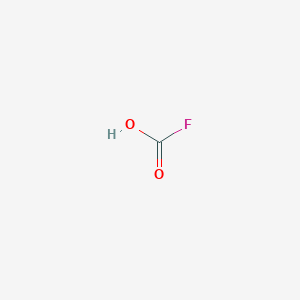
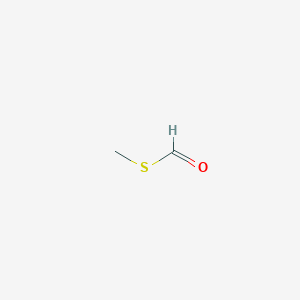
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)


